2-amino-N,5-dimethyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-amino-N,5-dimethyl-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the reaction of appropriate thioamides with α-haloketones under mild conditions. The reaction proceeds through the formation of a thiazole ring, which is facilitated by the presence of sulfur and nitrogen atoms .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds. These processes are optimized for high yield and purity, and they may involve the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-amino-N,5-dimethyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2-aminothiazole: Known for its kinase inhibitory activity.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
2-amino-N,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-amino-N,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3OS/c1-3-4(5(10)8-2)9-6(7)11-3/h1-2H3,(H2,7,9)(H,8,10) |
InChI Key |
HQQNMGNYIZEIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)NC |
Origin of Product |
United States |
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